
Phosphinous acid, dipropyl-, propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinous acid, dipropyl-, propyl ester is an organophosphorus compound with the chemical formula C9H21O2P. It is a type of ester derived from phosphinous acid and is known for its unique chemical properties and reactivity. This compound is of interest in various fields, including organic synthesis, materials science, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphinous acid, dipropyl-, propyl ester can be synthesized through the esterification of phosphinous acid with propyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
Phosphinous acid+Propyl alcohol→Phosphinous acid, dipropyl-, propyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the ester.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinous acid, dipropyl-, propyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield phosphinous acid and propyl alcohol.
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Phosphinous acid and propyl alcohol.
Oxidation: Phosphonic acid derivatives.
Substitution: Depending on the nucleophile, different substituted phosphinous acid esters can be formed.
Applications De Recherche Scientifique
Phosphinous acid, dipropyl-, propyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other organophosphorus compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphinous acid, dipropyl-, propyl ester involves its reactivity with various chemical species. In biological systems, it may interact with enzymes and proteins, potentially inhibiting or modifying their activity. The ester can also undergo hydrolysis, releasing phosphinous acid, which can further participate in biochemical pathways.
Comparaison Avec Des Composés Similaires
Phosphinous acid, dipropyl-, propyl ester can be compared with other similar organophosphorus compounds, such as:
Phosphonic acid esters: These compounds have similar reactivity but differ in their oxidation state and functional groups.
Phosphoric acid esters: These esters are more oxidized and have different chemical properties and applications.
Phosphine oxides: These compounds are structurally related but have different reactivity and uses.
This compound is unique due to its specific ester functional group and the presence of propyl chains, which influence its reactivity and applications.
Propriétés
Numéro CAS |
6418-60-6 |
|---|---|
Formule moléculaire |
C9H21OP |
Poids moléculaire |
176.24 g/mol |
Nom IUPAC |
propoxy(dipropyl)phosphane |
InChI |
InChI=1S/C9H21OP/c1-4-7-10-11(8-5-2)9-6-3/h4-9H2,1-3H3 |
Clé InChI |
OXOPEOMQSCOBNZ-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(CCC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




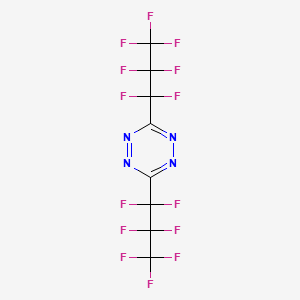
![3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile](/img/structure/B14731098.png)

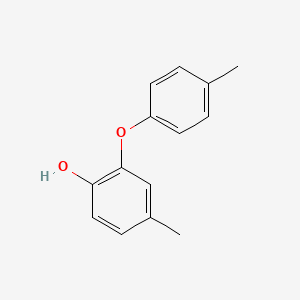
![2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone](/img/structure/B14731116.png)
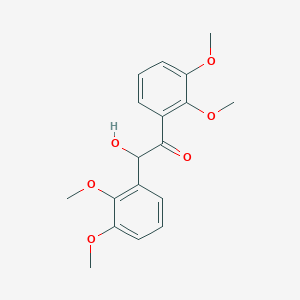
![3,9-Di(heptan-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14731127.png)
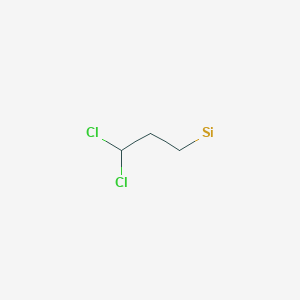
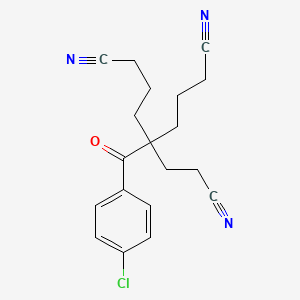
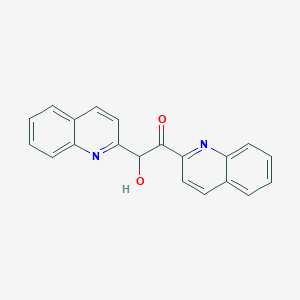
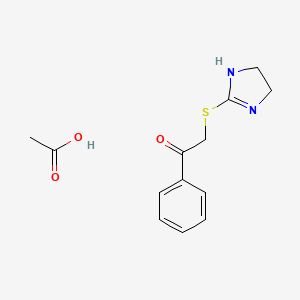
![2,17-Dimethyl-5,16-diazatetracyclo[9.8.0.02,8.012,17]nonadec-7-ene-6,15-dione](/img/structure/B14731145.png)
